Methyl (4-sulfamoylphenyl)carbamate
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Overview
Description
Methyl (4-sulfamoylphenyl)carbamate is an organic compound with the molecular formula C8H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a carbamate group and a sulfonamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (4-sulfamoylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-sulfamoylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has been investigated for its potential use as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfonamide group is particularly important for its binding affinity to enzyme active sites .
Comparison with Similar Compounds
- 3-Methylpropyl(4-sulfamoylphenyl)carbamate
- 3-Methylpentyl(4-sulfamoylphenyl)carbamate
- 3-Methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate
Comparison: Methyl (4-sulfamoylphenyl)carbamate is unique due to its specific combination of a carbamate and sulfonamide group attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the sulfonamide group enhances its ability to inhibit certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl N-(4-sulfamoylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKTXIPRZXRJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402648 |
Source
|
Record name | Methyl (4-sulfamoylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14070-56-5 |
Source
|
Record name | Methyl (4-sulfamoylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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